4-(4-Fluorophenyl)butanoic acid

Description

The exact mass of the compound 4-(4-Fluorophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409583. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Fluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

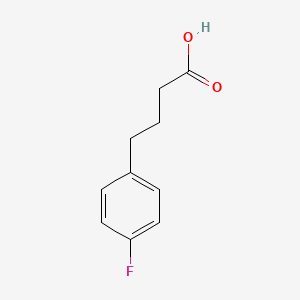

IUPAC Name |

4-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQYBBYOYJXQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207628 |

Source

|

| Record name | 4-(p-Fluorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-06-0 |

Source

|

| Record name | 4-(4-Fluorophenyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Fluorophenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 589-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(p-Fluorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-fluorophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Fluorophenyl)butyric Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH9535EGU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 4-(4-Fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral characterization of 4-(4-Fluorophenyl)butanoic acid. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

4-(4-Fluorophenyl)butanoic acid, also known as 4-(p-fluorophenyl)butyric acid, is a carboxylic acid derivative containing a fluorinated phenyl ring. It serves as a crucial starting material and intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 589-06-0 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [2][3] |

| Molecular Weight | 182.19 g/mol | [2][3] |

| IUPAC Name | 4-(4-fluorophenyl)butanoic acid | [3] |

| Synonyms | 4-(4-fluorophenyl)butyric acid, Benzenebutanoic acid, 4-fluoro- | [1][3] |

| Appearance | Clear viscous oil |[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-(4-Fluorophenyl)butanoic acid. The following tables detail its nuclear magnetic resonance (NMR) spectral data as reported in the literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 11.50 | br, 1H (Carboxylic Acid, -OH) | 180.16 | Carboxylic Acid Carbon (-COOH) |

| 7.16 | m, 2H (Aromatic, CH) | 161.34 (d, J = 243.4 Hz) | Aromatic Carbon (C-F) |

| 7.00 | m, 2H (Aromatic, CH) | 136.74 | Aromatic Carbon |

| 2.67 | t, J = 7.6 Hz, 2H (-CH₂-) | 129.76 (d, J = 7.3 Hz) | Aromatic Carbon (CH) |

| 2.40 | t, J = 7.4 Hz, 2H (-CH₂-) | 115.09 (d, J = 20.9 Hz) | Aromatic Carbon (CH) |

| 1.97 | quin, J = 7.5 Hz, 2H (-CH₂-) | 34.09 | Methylene Carbon (-CH₂-) |

| 33.20 | Methylene Carbon (-CH₂-) | ||

| 26.24 | Methylene Carbon (-CH₂-) |

Source:[1]

Experimental Protocols

Synthesis via Wolff-Kishner Reduction

A common method for synthesizing 4-(4-Fluorophenyl)butanoic acid is through the Wolff-Kishner reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid.[1]

Materials and Reagents:

-

4-(4-fluorophenyl)-4-oxobutanoic acid

-

Potassium hydroxide (KOH, 85%)

-

Hydrazine monohydrate (50%)

-

Diethylene glycol

-

Hydrochloric acid (2.5N aq.)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend 4-(4-fluorophenyl)-4-oxobutanoic acid (5 mmol) and 85% KOH (12 mmol) in diethylene glycol (10 mL) in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.[1]

-

Addition of Hydrazine: Slowly add 50% hydrazine monohydrate (12 mmol) to the suspension at room temperature.[1]

-

Initial Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours. The mixture should become homogeneous after approximately 45 minutes.[1]

-

Water Removal and Decarboxylation: After 2 hours, increase the temperature to 180-200 °C to distill off water and hydrazine. Continue stirring at this temperature for 3 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature and dilute it with 10 mL of water. Pour the mixture into 20 mL of 2.5N aqueous HCl.[1]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic phases.[1]

-

Washing and Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the resulting crude product by column chromatography using a 30-50% ethyl acetate/hexane eluent to yield 4-(4-fluorophenyl)butanoic acid as a clear viscous oil.[1]

Chemical Reactivity and Applications

4-(4-Fluorophenyl)butanoic acid is primarily utilized as an intermediate in organic synthesis. Its reactivity is characterized by the carboxylic acid functional group, which can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

It is a known starting material for the synthesis of the cholesterol-lowering drug Ezetimibe. The quality control during its synthesis is critical, as impurities can be difficult to remove in subsequent steps.

Safety and Handling

Based on available safety data sheets, 4-(4-Fluorophenyl)butanoic acid should be handled with care.

-

Hazards: May cause skin irritation and serious eye irritation.[2] Some sources classify it as causing severe skin burns and eye damage.

-

Precautionary Measures:

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[2]

-

If on skin: Take off contaminated clothing and rinse skin with water.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.[2]

References

An In-Depth Technical Guide to Fluorophenibut (4-Fluorophenibut)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenibut, also known as 4-Fluorophenibut or F-Phenibut, is a synthetic derivative of the nootropic and anxiolytic compound phenibut.[1][2] Chemically, it is β-(4-fluorophenyl)-γ-aminobutyric acid, a GABA analogue. The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and significantly alters its pharmacological profile.[1][2] This modification enhances its potency as a GABA-B receptor agonist, making it a subject of interest in neuroscience research for its potential to modulate GABAergic systems.[1][3] This guide provides a comprehensive technical overview of Fluorophenibut, including its chemical properties, synthesis, mechanism of action, and available pharmacological data, with a focus on experimental details for research applications.

Chemical and Physical Properties

Fluorophenibut is a white solid with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol .[1] It is structurally analogous to phenibut and baclofen.[1] The hydrochloride salt is a common form used in research.[4]

Table 1: Chemical and Physical Properties of Fluorophenibut

| Property | Value | Reference(s) |

| IUPAC Name | 4-Amino-3-(4-fluorophenyl)butanoic acid | [2] |

| Other Names | 4-Fluorophenibut, F-Phenibut, Baflofen, CGP-11130 | [2] |

| CAS Number | 52237-19-1 | [2] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [2] |

| Molecular Weight | 197.209 g·mol⁻¹ | [2] |

| Solubility | Dimethylformamide (25 mg/mL), Dimethyl sulfoxide (20 mg/mL), Ethanol (14 mg/mL), Phosphate-buffered saline (10 mg/mL) | [1] |

Synthesis

Experimental Workflow: Synthesis of γ-Nitrobutyric Acid Intermediate

References

- 1. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]

CGP-11130: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor. As a derivative of the nootropic compound phenibut, CGP-11130 has garnered interest within the scientific community for its potential applications in neuroscience research and as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of CGP-11130. Detailed experimental protocols for its synthesis and for assays to characterize its activity are provided, along with a summary of its quantitative receptor binding data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

CGP-11130 is chemically designated as 4-Amino-3-(4-fluorophenyl)butanoic acid.[1][2] It is a structural analog of GABA and is closely related to other phenyl-substituted GABA derivatives such as phenibut and baclofen.[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and contributes to its altered pharmacological profile.

| Property | Value | Reference |

| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid | [1][2] |

| Synonyms | CGP-11130, 4-Fluorophenibut, F-Phenibut, β-(4-Fluorophenyl)-γ-aminobutyric acid | [1] |

| Molecular Formula | C10H12FNO2 | [2] |

| Molecular Weight | 197.21 g/mol | [2] |

| CAS Number | 52237-19-1 | [2] |

Synthesis of CGP-11130

The synthesis of CGP-11130 can be achieved through a multi-step process, with the key step being the asymmetric synthesis of a chiral γ-nitrobutyric acid intermediate. A telescoped continuous flow process has been reported for the efficient synthesis of this key intermediate, which can then be converted to the final product.[3]

Experimental Protocol: Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)butanoic acid (A key intermediate for CGP-11130)

This protocol is based on the principles of asymmetric Michael addition followed by reduction and protection.

Step 1: Asymmetric Michael Addition of Nitromethane to 4-Fluorocinnamaldehyde [3]

-

Reagents: 4-Fluorocinnamaldehyde, Nitromethane, Polystyrene-supported organocatalyst (e.g., a prolinol derivative).

-

Procedure:

-

A solution of 4-fluorocinnamaldehyde in a suitable solvent (e.g., dichloromethane) is prepared.

-

An excess of nitromethane is added to the solution.

-

The polystyrene-supported chiral organocatalyst is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid catalyst is filtered off.

-

The filtrate is concentrated under reduced pressure to yield the crude γ-nitroaldehyde.

-

Step 2: Oxidation of the γ-Nitroaldehyde to the corresponding γ-Nitro-acid [3]

-

Reagents: Crude γ-nitroaldehyde from Step 1, Oxidizing agent (e.g., sodium chlorite in the presence of a scavenger like 2-methyl-2-butene).

-

Procedure:

-

The crude γ-nitroaldehyde is dissolved in a suitable solvent system (e.g., a mixture of tert-butanol and water).

-

2-Methyl-2-butene is added.

-

A solution of sodium chlorite in water is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to give the crude γ-nitro-acid.

-

Step 3: Reduction of the Nitro Group to an Amine [4]

-

Reagents: Crude γ-nitro-acid from Step 2, Reducing agent (e.g., H2 gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel).

-

Procedure:

-

The crude γ-nitro-acid is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

The catalyst (e.g., 10% Pd/C) is added.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is filtered off through a pad of celite.

-

The filtrate is concentrated to yield the crude amino acid, CGP-11130.

-

Step 4: Purification

-

The crude CGP-11130 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

CGP-11130 is a selective agonist for the GABA-B receptor, with significantly lower affinity for the GABA-A receptor.

| Parameter | Receptor | Value | Reference |

| IC50 | GABA-B | 1.70 µM | [1] |

| IC50 | GABA-A | > 100 µM | [1] |

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor

This protocol is a representative method to determine the binding affinity of CGP-11130 to the GABA-B receptor.

-

Materials:

-

Rat brain membranes (as a source of GABA-B receptors)

-

[3H]-GABA or other suitable radioligand

-

CGP-11130 (test compound)

-

Baclofen (as a positive control)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed amount of brain membrane preparation.

-

Add increasing concentrations of unlabeled CGP-11130 or baclofen.

-

Add a fixed concentration of the radioligand (e.g., [3H]-GABA).

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled agonist (e.g., baclofen).

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of CGP-11130. Determine the IC50 value, the concentration of CGP-11130 that inhibits 50% of the specific binding of the radioligand.

-

Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the effect of CGP-11130 on adenylyl cyclase activity, a downstream effector of the GABA-B receptor.

-

Materials:

-

Cell membranes expressing GABA-B receptors and adenylyl cyclase

-

CGP-11130

-

Forskolin (an activator of adenylyl cyclase)

-

ATP (substrate)

-

[α-32P]ATP (radiolabeled substrate)

-

Assay buffer containing MgCl2 and other necessary cofactors

-

cAMP standards

-

Method for separating and quantifying cAMP (e.g., column chromatography or immunoassay)

-

-

Procedure:

-

Pre-incubate the cell membranes with CGP-11130 at various concentrations.

-

Initiate the reaction by adding a mixture of ATP and [α-32P]ATP. Forskolin can be included to stimulate adenylyl cyclase activity.

-

Incubate the reaction at 37°C for a fixed time.

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

-

Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina columns.

-

Quantify the amount of [32P]cAMP by liquid scintillation counting.

-

Data Analysis: Determine the effect of CGP-11130 on both basal and forskolin-stimulated adenylyl cyclase activity. A decrease in cAMP production in the presence of CGP-11130 would be indicative of its inhibitory effect via GABA-B receptor activation.

-

Visualizations

Signaling Pathway of CGP-11130

References

A Technical Guide to 4-(4-Fluorophenyl)butanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)butanoic acid, a compound of interest in chemical synthesis and pharmaceutical research. This document details its physicochemical properties, outlines a key synthetic protocol, and discusses its relevance in the broader context of drug development.

Physicochemical Properties

4-(4-Fluorophenyl)butanoic acid is a derivative of butanoic acid featuring a 4-fluorophenyl substituent. Its chemical structure and properties are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |

| Molecular Weight | 182.19 g/mol | [1][2] |

| CAS Number | 589-06-0 | [1] |

| Appearance | Clear viscous oil | [3] |

A number of structurally related compounds are often investigated in similar research contexts. The properties of these related molecules are presented for comparative purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Reference(s) |

| 4-amino-4-(4-fluorophenyl)butanoic acid | C₁₀H₁₂FNO₂ | 197.21 | Amino group at the 4-position of the phenyl ring | [4][5] |

| 4-Amino-3-(4-fluorophenyl)butyric acid (4-Fluorophenibut) | C₁₀H₁₂FNO₂ | 197.21 | Amino group at the 3-position of the butyric acid chain | [6][7][8] |

| 4-(4-Fluorobenzoyl)butyric Acid | C₁₁H₁₁FO₃ | 210.20 | Ketone group at the 4-position of the butyric acid chain | [9] |

| 4,4-Bis(4-fluorophenyl)butyric acid | C₁₆H₁₄F₂O₂ | 276.28 | Two 4-fluorophenyl groups at the 4-position | [10] |

Synthesis of 4-(4-Fluorophenyl)butanoic Acid

A common synthetic route to 4-(4-fluorophenyl)butanoic acid involves the reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid. The Wolff-Kishner reduction is a suitable method for this transformation.

Experimental Protocol: Wolff-Kishner Reduction

This protocol is based on a documented synthesis of 4-(4-fluorophenyl)butyric acid[3].

-

Reaction Setup: To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(4-fluorophenyl)-4-oxobutanoic acid (5 mmol) and 85% potassium hydroxide (12 mmol) suspended in diethylene glycol (10 mL).

-

Addition of Hydrazine: Slowly add 50% hydrazine monohydrate (12 mmol) to the mixture at room temperature.

-

Initial Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours. The mixture should become homogeneous after approximately 45 minutes.

-

Removal of Water and Excess Hydrazine: Increase the temperature to 180-200 °C and continue stirring for an additional 3 hours to drive the reaction to completion and remove volatile components.

-

Workup and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent such as ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by column chromatography[3].

Applications in Research and Drug Development

While specific signaling pathway interactions for 4-(4-fluorophenyl)butanoic acid are not extensively documented in the reviewed literature, the broader class of fluorinated phenylalkanoic acids has significant relevance in medicinal chemistry. The introduction of fluorine into a molecule can enhance pharmacokinetic properties such as metabolic stability and membrane permeability[11][12].

For instance, the structurally similar compound 4-Amino-3-(4-fluorophenyl)butyric acid, also known as 4-Fluorophenibut, is a known GABAB receptor agonist[6][8]. GABAB receptors are crucial in inhibitory neurotransmission. This suggests that derivatives of 4-(4-fluorophenyl)butanoic acid could be explored for their potential activity at GABA receptors or other neurological targets.

Additionally, related compounds like 4-Fluorophenylacetic acid serve as key intermediates in the synthesis of various pharmaceuticals, including CCR5 receptor antagonists for anti-HIV-1 therapies[11]. This highlights the potential of 4-(4-fluorophenyl)butanoic acid as a valuable building block in the synthesis of novel therapeutic agents.

Conclusion

4-(4-Fluorophenyl)butanoic acid is a compound with well-defined physicochemical properties and established synthetic routes. While direct biological activity and signaling pathway interactions are areas requiring further investigation, its structural similarity to known bioactive molecules and its potential as a synthetic intermediate make it a compound of considerable interest for researchers in medicinal chemistry and drug development. The methodologies and data presented in this guide offer a foundation for future exploration and application of this versatile molecule.

References

- 1. 4-(4-Fluorophenyl)butyric acid, 97% | Fisher Scientific [fishersci.ca]

- 2. chemscene.com [chemscene.com]

- 3. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]

- 4. 4-amino-4-(4-fluorophenyl)butanoic acid [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 7. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 9. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. nbinno.com [nbinno.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of F-Phenibut

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut, commonly known as F-Phenibut, is a fluorinated analog of phenibut and a potent and selective agonist for the GABA-B receptor.[1] Its structural modification, the addition of a fluorine atom to the para position of the phenyl ring, significantly enhances its potency compared to its parent compound.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of F-Phenibut, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical characteristics, and solubility profile, supported by experimental protocols for their determination. Furthermore, it visualizes key concepts, including its primary signaling pathway and analytical workflows, to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

F-Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is chemically identified as 4-amino-3-(4-fluorophenyl)butanoic acid.[3] The introduction of a fluorine atom to the phenyl ring distinguishes it from phenibut, leading to altered physicochemical and pharmacological characteristics.[4]

Identification

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid | [3] |

| Synonyms | F-Phenibut, 4-Fluorophenibut, CGP-11130, β-(4-Fluorophenyl)-GABA | [1][2][5] |

| Chemical Formula | C₁₀H₁₂FNO₂ | [2] |

| Molecular Weight | 197.21 g/mol | [2][3] |

| CAS Number | 52237-19-1 | [3] |

F-Phenibut is also available as a hydrochloride (HCl) salt, which is often used in research settings due to its improved solubility and stability.[6]

| Property | Value | Source(s) |

| Chemical Formula (HCl salt) | C₁₀H₁₂FNO₂ • HCl | [7] |

| Molecular Weight (HCl salt) | 233.7 g/mol | [7] |

| CAS Number (HCl salt) | 1858241-03-8 | [7] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White solid/crystalline powder | [2][7] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| pKa | Not experimentally determined. | |

| logP (Computed) | -1.5 (XLogP3) | [3] |

Solubility

F-Phenibut hydrochloride exhibits solubility in various solvents, a critical factor for its application in experimental research.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 25 mg/mL | [2][7] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2][7] |

| Ethanol | 14 mg/mL | [2][7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2][7] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols that can be applied to F-Phenibut.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

-

Sample Preparation: The F-Phenibut sample should be thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.

-

Data Recording: The temperature range from the onset of melting (the appearance of the first liquid droplet) to the completion of melting (the sample is completely liquid) is recorded as the melting range.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid derivative like F-Phenibut, potentiometric titration is a standard method for pKa determination.

Methodology:

-

Solution Preparation: A precise concentration of F-Phenibut is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition of the titrant.

-

Alkaline Titration: A fresh solution of F-Phenibut is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with pH recorded at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10][11][12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of F-Phenibut. A reversed-phase HPLC (RP-HPLC) method is suitable for this compound.

Methodology:

-

Column: A C18 reversed-phase column is appropriate for separating F-Phenibut from potential impurities.

-

Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution may be necessary to achieve optimal separation.

-

Sample Preparation: F-Phenibut samples are accurately weighed and dissolved in the mobile phase or a compatible solvent.

-

Injection and Detection: A specific volume of the sample solution is injected into the HPLC system. Detection can be performed using a UV detector at a wavelength where F-Phenibut exhibits absorbance or with a mass spectrometer (LC-MS) for higher sensitivity and specificity.[13][14][15]

-

Quantification: A calibration curve is constructed using standard solutions of F-Phenibut at known concentrations to quantify the amount in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can also be used for the analysis of F-Phenibut, although challenges such as thermal degradation have been reported for the parent compound, phenibut. Derivatization is often employed to improve volatility and thermal stability.[16][17]

Methodology:

-

Derivatization: The amine and carboxylic acid groups of F-Phenibut are derivatized, for example, by silylation (e.g., using BSTFA), to increase volatility and prevent thermal decomposition in the GC inlet.[16]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analyte from other components.

-

MS Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass spectra.

-

Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the derivatized F-Phenibut.

Visualizations

Signaling Pathway of F-Phenibut

F-Phenibut primarily acts as a selective agonist at the GABA-B receptor, a G-protein coupled receptor. Its binding initiates a signaling cascade that leads to neuronal inhibition.

Caption: Signaling pathway of F-Phenibut via GABA-B receptor activation.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of F-Phenibut using the capillary method.

Caption: Workflow for determining the melting point of F-Phenibut.

Relationship Between Structure and GABA-B Receptor Affinity

The structural modification of phenibut to F-Phenibut significantly impacts its affinity for the GABA-B receptor.

Caption: Structure-activity relationship of F-Phenibut.

Conclusion

This technical guide consolidates the available physicochemical data for F-Phenibut, providing a critical resource for the scientific community. While key identifiers and solubility parameters are documented, a notable gap exists in the experimental determination of properties such as melting point, boiling point, and pKa. The outlined experimental protocols offer standardized methodologies to address these gaps. The enhanced potency of F-Phenibut, a direct consequence of its fluorination, underscores the importance of precise physicochemical characterization in understanding its pharmacological profile. Further empirical studies are essential to fully elucidate the properties of this potent GABA-B receptor agonist and to support its continued investigation in neuroscience and drug development.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. China high grade Pharmaceuticals F-Phenibut/ 4-Fluorophenibut cas 52237-19-1 factory and suppliers | Theorem [theoremchem.com]

- 6. nbinno.com [nbinno.com]

- 7. caymanchem.com [caymanchem.com]

- 8. westlab.com [westlab.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 13. HPLC Method for Determination of Gamma-aminobutyric acid (GABA), Vigabatrin, Phenibut, Pregabalin, Baclofen on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. researchgate.net [researchgate.net]

- 17. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]

An In-depth Technical Guide to Beta-(4-fluorophenyl)-GABA: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-(4-fluorophenyl)-gamma-aminobutyric acid (GABA), a potent and selective GABA-B receptor agonist. It details the compound's discovery and historical context, its mechanism of action, and key quantitative pharmacological data. This document also includes detailed experimental protocols for receptor binding assays and electrophysiological recordings, crucial for its characterization. Visualizations of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its properties and the methodologies used to investigate them.

Introduction and Historical Context

Beta-(4-fluorophenyl)-GABA, also known as 4-fluorophenibut or by its developmental code name CGP-11130, is a synthetic derivative of the neurotransmitter GABA.[1][2] It belongs to the gabapentinoid class of compounds and is a close structural analog of phenibut (β-phenyl-GABA), baclofen (β-(4-chlorophenyl)-GABA), and pregabalin.[2][3] The introduction of a fluorine atom at the para position of the phenyl ring significantly enhances its potency as a GABA-B receptor agonist compared to phenibut.[4][5]

The initial characterization of CGP-11130's receptor binding profile was detailed in a seminal 1983 paper by Bowery and colleagues, which established it as a selective ligand for the then newly distinguished GABA-B receptor subtype.[6] Developed by the Swiss pharmaceutical company Ciba-Geigy, CGP-11130 was part of a research program investigating GABA analogs for potential therapeutic applications. Although it was never commercially marketed, it has remained a valuable research tool for elucidating the role of the GABA-B receptor in the central nervous system.[2][7]

Mechanism of Action

Beta-(4-fluorophenyl)-GABA exerts its effects primarily as a selective agonist at the GABA-B receptor, a G-protein coupled receptor.[2][8] Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the G-protein subunits. The activated G-protein, typically of the Gi/o type, then modulates downstream effectors. This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[9] This cascade of events underlies its central nervous system depressant effects.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for beta-(4-fluorophenyl)-GABA, comparing it with related compounds.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Preparation | IC50 (μM) | Reference |

| beta-(4-fluorophenyl)-GABA (CGP-11130) | GABA-B | Rat brain synaptic membranes | 1.70 | [2] |

| beta-(4-fluorophenyl)-GABA (CGP-11130) | GABA-A | Rat brain synaptic membranes | > 100 | [2] |

| Baclofen | GABA-B | Rat brain synaptic membranes | 0.038 | [6] |

| Phenibut | GABA-B | Rat brain synaptic membranes | 92 | [6] |

Table 2: Functional Potency

| Compound | Assay | Preparation | EC50 (μM) | Reference |

| beta-(4-fluorophenyl)-GABA | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | 23.3 | [10] |

| Baclofen | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | 6.0 | [10] |

| Phenibut | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | 1362 | [10] |

Detailed Experimental Protocols

GABA-B Receptor Radioligand Binding Assay

This protocol is adapted from the methods described by Bowery et al. (1983) for the characterization of GABA-B receptor binding sites in rat brain membranes.[6]

4.1.1. Materials

-

Whole rat brains

-

Tris-HCl buffer (50 mM, pH 7.4)

-

CaCl2

-

[3H]-GABA or [3H]-Baclofen (radioligand)

-

Unlabeled beta-(4-fluorophenyl)-GABA, baclofen, or GABA for competition assays

-

Scintillation fluid

-

Polypropylene centrifuge tubes

-

Homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

-

Glass fiber filters

4.1.2. Membrane Preparation

-

Homogenize whole rat brains in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 4°C for 10 minutes at 1,000 x g to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 4°C for 20 minutes at 20,000 x g.

-

Resuspend the resulting pellet in fresh, ice-cold Tris-HCl buffer and centrifuge again. Repeat this washing step three more times to remove endogenous GABA.

-

Resuspend the final pellet in Tris-HCl buffer containing 2.5 mM CaCl2 to a final protein concentration of approximately 1-2 mg/mL.

4.1.3. Binding Assay

-

For saturation assays, incubate aliquots of the membrane preparation with increasing concentrations of the radioligand.

-

For competition assays, incubate membrane aliquots with a fixed concentration of radioligand (close to its Kd value) and a range of concentrations of the unlabeled competitor (e.g., beta-(4-fluorophenyl)-GABA).

-

Define non-specific binding in the presence of a high concentration of unlabeled GABA (e.g., 100 µM).

-

Incubate the samples at 4°C for 10 minutes.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology used by Irie et al. (2020) to measure GABA-B receptor-mediated currents in mouse cerebellar Purkinje cells.[10]

4.2.1. Materials

-

Mouse cerebellar slices (300 µm thick)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2 / 5% CO2.

-

Intracellular solution containing (in mM): 135 K-gluconate, 5 KCl, 0.5 CaCl2, 5 EGTA, 5 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.2 with KOH.

-

Beta-(4-fluorophenyl)-GABA and other test compounds.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and perfusion system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

4.2.2. Recording Procedure

-

Prepare acute cerebellar slices from mice and maintain them in a holding chamber with oxygenated aCSF.

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF at room temperature.

-

Establish a whole-cell patch-clamp recording from a Purkinje cell in voltage-clamp mode.

-

Hold the membrane potential at -60 mV.

-

Apply beta-(4-fluorophenyl)-GABA at various concentrations via the perfusion system.

-

Record the induced outward currents, which are indicative of GIRK channel activation.

-

Construct a dose-response curve by plotting the current amplitude against the concentration of the agonist.

-

Fit the data with a Hill equation to determine the EC50 value.

Synthesis Overview

While a detailed, publicly available, step-by-step synthesis protocol for the initial production of CGP-11130 by Ciba-Geigy is not readily found, a modern approach for the asymmetric synthesis of its key chiral intermediates has been described. A 2020 study by Geden et al. outlines a telescoped continuous flow process for producing chiral γ-nitrobutyric acids, which are precursors to GABA analogues like fluorophenibut.[11] This method involves an enantioselective Michael-type addition of nitromethane to 4-fluorocinnamaldehyde, followed by an in-situ aldehyde oxidation. This highlights a sustainable and scalable route to the core structure of beta-(4-fluorophenyl)-GABA.

Visualizations

Signaling Pathway

Caption: GABA-B receptor signaling pathway activated by beta-(4-fluorophenyl)-GABA.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of GABA Analogues

Caption: Structural relationship of beta-(4-fluorophenyl)-GABA to GABA and other analogues.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. nbinno.com [nbinno.com]

- 9. login.medscape.com [login.medscape.com]

- 10. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

4-(4-Fluorophenyl)butanoic acid IUPAC name

An In-depth Technical Guide to 4-(4-Fluorophenyl)butanoic Acid

Introduction

4-(4-Fluorophenyl)butanoic acid is a carboxylic acid derivative containing a fluorinated phenyl ring. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This document provides a comprehensive overview of 4-(4-Fluorophenyl)butanoic acid, including its chemical identity, properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is 4-(4-fluorophenyl)butanoic acid [4]. It is also known by synonyms such as 4-(p-fluorophenyl)butyric acid and 4-fluorobenzenebutanoic acid[4].

| Identifier | Value |

| IUPAC Name | 4-(4-fluorophenyl)butanoic acid[4] |

| CAS Number | 589-06-0[4] |

| Molecular Formula | C₁₀H₁₁FO₂[4] |

| Molecular Weight | 182.19 g/mol [4] |

| PubChem CID | 68524[4] |

Physicochemical and Spectroscopic Data

Quantitative data for 4-(4-Fluorophenyl)butanoic acid is summarized below. This information is critical for its handling, characterization, and use in synthetic procedures.

| Property | Value |

| Physical State | Clear viscous oil[5] |

| ¹H NMR (500 MHz, CDCl₃) | δ 11.50 (br, 1H), 7.16 (m, 2H), 7.00 (m, 2H), 2.67 (t, J = 7.6 Hz, 2H), 2.40 (t, J = 7.4 Hz, 2H), 1.97 (quin, J = 7.5 Hz, 2H)[5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 180.16, 161.34 (d, J = 243.4 Hz), 136.74, 129.76 (d, J = 7.3 Hz), 115.09 (d, J = 20.9 Hz), 34.09, 33.20, 26.24[5] |

Synthesis of 4-(4-Fluorophenyl)butanoic Acid

A common and effective method for the synthesis of 4-(4-Fluorophenyl)butanoic acid involves a two-step process starting from fluorobenzene and glutaric anhydride. The first step is a Friedel-Crafts acylation to form the keto acid precursor, followed by a reduction of the ketone.

Experimental Protocol 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

This procedure is adapted from a patented process for the preparation of the key intermediate 4-(4-fluorobenzoyl)butyric acid, which is synonymous with 4-(4-fluorophenyl)-4-oxobutanoic acid[6].

-

Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 500 mL of methylene chloride, 250 g of aluminum chloride, and 45 g of fluorobenzene under a nitrogen atmosphere[6].

-

Addition of Reactants: Cool the reaction mixture to 10°C. Prepare a solution of 100 g of glutaric anhydride and 45 g of fluorobenzene in 500 mL of methylene chloride. Add this solution slowly to the reaction flask over a period of 3 hours, maintaining the temperature between 10-15°C[6].

-

Reaction Progression: After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour[6].

-

Work-up: Slowly pour the reaction mixture into a mixture of 700 g of crushed ice and 300 mL of concentrated HCl, ensuring the temperature remains below 10°C. Allow the mixture to warm to 25°C[6].

-

Isolation: Distill off the methylene chloride at a temperature below 50°C. Cool the remaining mixture to 20°C. The solid product will precipitate. Filter the solids and wash with 500 mL of water to yield 4-(4-fluorophenyl)-4-oxobutanoic acid[6].

Experimental Protocol 2: Wolff-Kishner Reduction to 4-(4-Fluorophenyl)butanoic acid

This protocol describes the reduction of the ketone synthesized in the previous step[5].

-

Reaction Setup: In a round-bottomed flask fitted with a Dean-Stark apparatus and a reflux condenser, suspend 0.98 g (5 mmol) of 4-(4-fluorophenyl)-4-oxobutanoic acid and 0.79 g (12 mmol) of 85% potassium hydroxide in 10 mL of diethylene glycol[5].

-

Addition of Hydrazine: Slowly add 1.20 g (12 mmol) of 50% hydrazine monohydrate at room temperature[5].

-

Initial Heating: Heat the reaction mixture to 120-130°C and maintain for 2 hours. The mixture should become homogeneous after approximately 45 minutes[5].

-

Decarboxylation and Reduction: Increase the temperature to 180-200°C and continue stirring for 3 hours to drive the reaction to completion[5].

-

Work-up and Purification: After cooling, extract the product with ethyl acetate (3 x 15 mL). Combine the organic phases, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

-

Final Product: Purify the resulting oil by column chromatography (30-50% EtOAc/hexane) to afford 4-(4-fluorophenyl)butanoic acid[5].

Caption: Synthesis of 4-(4-Fluorophenyl)butanoic acid via Friedel-Crafts acylation and subsequent Wolff-Kishner reduction.

Application in Drug Development

4-(4-Fluorophenyl)butanoic acid is a crucial starting material in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. Ezetimibe functions by preventing the absorption of cholesterol from the small intestine, thereby lowering LDL cholesterol levels in the blood. The synthesis of Ezetimibe highlights the importance of fluorinated building blocks in creating complex pharmaceutical agents.

The logical relationship showing the progression from 4-(4-Fluorophenyl)butanoic acid to the core structure of Ezetimibe involves several key synthetic transformations. This progression underscores its significance as a key intermediate for drug development professionals.

Caption: Logical workflow from 4-(4-Fluorophenyl)butanoic acid to the Ezetimibe core structure in drug synthesis.

Conclusion

4-(4-Fluorophenyl)butanoic acid is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis is well-established, and its role as a key building block, particularly in the production of the cholesterol-lowering drug Ezetimibe, demonstrates the strategic importance of fluorinated compounds in modern drug discovery and development. The detailed protocols and data presented in this guide serve as a critical resource for researchers and scientists working in organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 4. 4-(4-Fluorophenyl)butyric acid, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]

- 6. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

Spectroscopic Profile of 4-(4-Fluorophenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Fluorophenyl)butanoic acid, a compound of interest in various research and development applications. This document presents key spectroscopic data in a structured format, details the experimental methodologies for data acquisition, and illustrates the logical workflow of spectroscopic analysis for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the quantitative nuclear magnetic resonance (NMR) data for 4-(4-Fluorophenyl)butanoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.50 | broad singlet | - | 1H | -COOH |

| 7.16 | multiplet | - | 2H | Ar-H |

| 7.00 | multiplet | - | 2H | Ar-H |

| 2.67 | triplet | 7.6 | 2H | α-CH₂ |

| 2.40 | triplet | 7.4 | 2H | γ-CH₂ |

| 1.97 | quintet | 7.5 | 2H | β-CH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 180.16 | C=O |

| 161.34 (d, J = 243.4 Hz) | C-F |

| 136.74 | Ar-C |

| 129.76 (d, J = 7.3 Hz) | Ar-CH |

| 115.09 (d, J = 20.9 Hz) | Ar-CH |

| 34.09 | α-CH₂ |

| 33.20 | γ-CH₂ |

| 26.24 | β-CH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-(4-Fluorophenyl)butanoic acid was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively.[1][2]

Data Acquisition:

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR: The spectrum was obtained with proton decoupling. The chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16) and referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of finely ground 4-(4-Fluorophenyl)butanoic acid is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 4-(4-Fluorophenyl)butanoic acid is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-(4-Fluorophenyl)butanoic acid using the discussed spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for researchers and professionals engaged in work involving 4-(4-Fluorophenyl)butanoic acid, providing essential spectroscopic data and procedural insights.

References

Solubility of 4-(4-Fluorophenyl)butanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)butanoic acid is a compound of interest in pharmaceutical research and development. Its solubility in various organic solvents is a critical parameter that influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of 4-(4-Fluorophenyl)butanoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a framework for data presentation, enabling researchers to generate and report their own findings in a standardized manner.

Introduction

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental physicochemical property that governs its behavior throughout the drug development lifecycle. For 4-(4-Fluorophenyl)butanoic acid, understanding its solubility profile in a range of organic solvents is essential for tasks such as:

-

Reaction Chemistry: Solvent choice impacts reaction kinetics, yield, and impurity profiles during synthesis.

-

Crystallization and Purification: Selecting appropriate solvents is crucial for obtaining the desired polymorphic form and purity.

-

Formulation: Solubility data informs the selection of excipients and the development of various dosage forms.

-

Preclinical Studies: Solvent selection for in vitro and in vivo studies can significantly affect the compound's performance.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 4-(4-Fluorophenyl)butanoic acid in a range of organic solvents has not been reported in publicly accessible databases. To facilitate standardized data collection and comparison, the following table structure is recommended for reporting experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| e.g., Acetone | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., UV-Vis |

| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Methanol | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Isopropanol | e.g., 25 | Data not available | e.g., UV-Vis |

| e.g., Acetonitrile | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Cyclohexane | e.g., 25 | Data not available | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.[2][3] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of 4-(4-Fluorophenyl)butanoic acid in an organic solvent.

3.1.1. Materials and Equipment

-

4-(4-Fluorophenyl)butanoic acid (solid)

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Equipment for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

3.1.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4-(4-Fluorophenyl)butanoic acid to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). The temperature should be precisely controlled. Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-resistant filter (e.g., PTFE or nylon) to remove any undissolved solid particles. It is important to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.

-

Quantification of Solute: The concentration of 4-(4-Fluorophenyl)butanoic acid in the clear filtrate is then determined using a validated analytical method. Common methods include:

-

Gravimetric Analysis: A known volume or mass of the filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. The container with the dried solute is weighed, and the mass of the dissolved solid is determined.[4][5] This method is simple but requires a non-volatile solute and can be less accurate for low solubilities.

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying the concentration of the solute.[6][7] A validated HPLC method with a suitable stationary phase, mobile phase, and detector (e.g., UV detector) is required. A calibration curve is prepared using standard solutions of 4-(4-Fluorophenyl)butanoic acid of known concentrations. The concentration of the solute in the filtrate is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectroscopy: If 4-(4-Fluorophenyl)butanoic acid exhibits significant UV absorbance at a specific wavelength where the solvent does not interfere, UV-Vis spectroscopy can be used for quantification. A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the solute in the filtrate is then determined from its absorbance using the Beer-Lambert law.

-

3.1.3. Data Analysis

The solubility is calculated and expressed in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a framework for the systematic determination and reporting of the solubility of 4-(4-Fluorophenyl)butanoic acid in organic solvents. While published quantitative data is currently lacking, the detailed experimental protocols for the isothermal shake-flask method, coupled with various analytical techniques, empower researchers to generate reliable and reproducible data. Adherence to standardized methodologies and data presentation formats will facilitate the comparison of results across different laboratories and contribute to a more comprehensive understanding of this compound's physicochemical properties, ultimately supporting its development in the pharmaceutical industry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

Synthesis of 4-(4-Fluorophenyl)butanoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-fluorophenyl)butanoic acid, a valuable intermediate in the preparation of various pharmaceuticals. The protocol herein details a robust two-step synthetic route commencing with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to yield 4-(4-fluorobenzoyl)butyric acid. This intermediate is subsequently reduced via a Huang-Minlon modification of the Wolff-Kishner reduction to afford the target compound. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and characteristic spectroscopic data for the synthesized compounds. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the synthetic process.

Introduction

4-(4-Fluorophenyl)butanoic acid is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in a number of biologically active molecules. The synthesis described provides a reliable and scalable method for the preparation of this important compound. The two-step process involves the formation of a carbon-carbon bond through Friedel-Crafts acylation, followed by a deoxygenation reaction. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of acyl groups onto an aromatic ring[1]. The subsequent Wolff-Kishner reduction, specifically the Huang-Minlon modification, is an efficient method for the deoxygenation of ketones to their corresponding alkanes, noted for its high yields and operational simplicity[2][3].

Data Presentation

Table 1: Summary of Reaction Yields and Conditions

| Step | Reaction | Key Reagents | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Fluorobenzene, Glutaric Anhydride | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 - 15 | 4 | 78-79.3[4][5] |

| 2 | Huang-Minlon Reduction | 4-(4-Fluorobenzoyl)butyric Acid, Hydrazine Hydrate | Potassium Hydroxide (KOH) | Diethylene Glycol | 180-220 | 4-6 | ~95 (expected)[2] |

Table 2: Spectroscopic Data for 4-(4-Fluorobenzoyl)butyric Acid

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.01 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H), 7.18 (t, J = 8.6 Hz, 2H, Ar-H), 3.25 (t, J = 7.2 Hz, 2H, -CH₂-CO-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 2.15 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 198.5 (C=O, ketone), 178.9 (C=O, acid), 165.8 (d, JCF = 254 Hz, C-F), 132.5 (d, JCF = 3 Hz, C-Ar), 130.8 (d, JCF = 9 Hz, CH-Ar), 115.7 (d, JCF = 22 Hz, CH-Ar), 37.8 (-CH₂-CO-), 33.2 (-CH₂-COOH), 20.1 (-CH₂-CH₂-CH₂-) |

| Mass Spec. (ESI-MS) m/z | 211.07 [M+H]⁺, 209.06 [M-H]⁻ |

Table 3: Spectroscopic Data for 4-(4-Fluorophenyl)butanoic Acid

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.15 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 6.98 (t, J = 8.8 Hz, 2H, Ar-H), 2.62 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 2.35 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 1.95 (quint, J = 7.4 Hz, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 179.5 (C=O), 161.5 (d, JCF = 243 Hz, C-F), 137.8 (d, JCF = 3 Hz, C-Ar), 129.8 (d, JCF = 8 Hz, CH-Ar), 115.2 (d, JCF = 21 Hz, CH-Ar), 34.5 (Ar-CH₂-), 33.8 (-CH₂-COOH), 26.9 (-CH₂-CH₂-CH₂-) |

| Mass Spec. (ESI-MS) m/z | 183.08 [M+H]⁺, 181.07 [M-H]⁻ |

Experimental Protocols

Step 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid (Friedel-Crafts Acylation)

Materials:

-

Fluorobenzene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Crushed Ice

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Condenser

-

Büchner funnel and filter flask

Procedure:

-

To a 3L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 500 mL of dichloromethane, 250 g of aluminum chloride, and 45 g of fluorobenzene under a nitrogen atmosphere.

-

Cool the reaction mixture to 10°C using an ice bath.

-

Prepare a solution of 100 g of glutaric anhydride and 45 g of fluorobenzene in 500 mL of dichloromethane.

-

Slowly add the glutaric anhydride solution to the reaction flask over a period of 3 hours, maintaining the temperature between 10-15°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto a mixture of 700 g of crushed ice and 300 mL of concentrated hydrochloric acid, ensuring the temperature remains below 10°C.

-

Allow the mixture to warm to 25°C.

-

Distill off the dichloromethane at a temperature below 50°C.

-

Cool the remaining aqueous mixture to 20°C.

-

Collect the solid product by vacuum filtration and wash with 500 mL of water.

-

Dry the solid to obtain 4-(4-fluorobenzoyl)butyric acid.

Step 2: Synthesis of 4-(4-Fluorophenyl)butanoic Acid (Huang-Minlon Reduction)

Materials:

-

4-(4-Fluorobenzoyl)butyric Acid

-

Hydrazine Hydrate (85%)

-

Potassium Hydroxide (KOH)

-

Diethylene Glycol

-

Hydrochloric Acid (HCl), dilute

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (optional, for removing water and excess hydrazine)

Procedure:

-

In a round-bottom flask, combine the 4-(4-fluorobenzoyl)butyric acid, potassium hydroxide, and hydrazine hydrate in diethylene glycol[2][3].

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Remove the reflux condenser and allow the water and excess hydrazine to distill off.

-

Once the temperature of the reaction mixture reaches approximately 195-220°C, reattach the condenser and continue to heat for another 3-4 hours[2][3].

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 4-(4-fluorophenyl)butanoic acid.

Visualizations

Caption: Synthetic workflow for 4-(4-Fluorophenyl)butanoic acid.

References

- 1. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 5. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]

Application Notes and Protocols: 4-(4-Fluorophenyl)butanoic Acid as a GABA&#_B; Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)butanoic acid, also known by synonyms such as 4-Fluorophenibut and the developmental code name CGP-11130, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] It functions as a selective agonist for the GABA&#_B; receptor, which is a G-protein coupled receptor (GPCR) responsible for mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][2] The addition of a fluorine atom to the phenyl ring, as compared to its parent compound phenibut, enhances its binding affinity and potency at the GABA&#_B; receptor.[3][4] This compound is a valuable tool for researchers studying the physiological roles of GABA&#_B; receptors and for the development of novel therapeutics targeting conditions related to GABAergic dysfunction, such as anxiety disorders, spasticity, and substance dependence.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for 4-(4-Fluorophenyl)butanoic acid and its comparators at the GABA&#_B; receptor.

Table 1: Binding and Functional Potency of 4-(4-Fluorophenyl)butanoic Acid

| Parameter | Value | Receptor/System | Assay Type | Reference |

| IC₅₀ | 1.70 µM | GABA&#_B; Receptor | Radioligand Binding Assay | [1][2][7] |

| EC₅₀ | 23.3 µM | Mouse Cerebellar Purkinje Cells | Patch-Clamp (K⁺ current) | [3][8] |

| Selectivity | > 100 µM (IC₅₀) | GABA&#_A; Receptor | Radioligand Binding Assay | [1][2][7] |

Table 2: Comparative Potency of GABA&#_B; Receptor Agonists

| Compound | EC₅₀ (K⁺ current) | Reference |

| 4-(4-Fluorophenyl)butanoic Acid | 23.3 µM | [3][8] |

| (±)-Baclofen | 6.0 µM | [3][8] |

| Phenibut | 1362 µM | [3][8] |